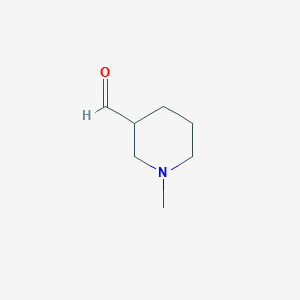

1-Methylpiperidine-3-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

1-methylpiperidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-4-2-3-7(5-8)6-9/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYYBIPJEINPRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90550882 | |

| Record name | 1-Methylpiperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99658-56-7 | |

| Record name | 1-Methylpiperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90550882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methylpiperidine 3 Carbaldehyde and Cognate Structural Motifs

Strategies for the Formation of the N-Methylpiperidine Ring with 3-Carbaldehyde Substitution

The construction of the core 1-methylpiperidine-3-carbaldehyde structure can be achieved through several strategic approaches, including the reduction of pyridine (B92270) precursors, cyclization reactions, and multi-component strategies.

Hydrogenation and Reductive Approaches to Piperidine (B6355638) Derivatives

The hydrogenation of substituted pyridines is a common and effective method for the synthesis of piperidine derivatives. mdpi.com This approach typically involves the reduction of a pyridine ring that already contains the desired substituent or a precursor to it. For the synthesis of this compound, this would involve the reduction of a 3-formylpyridine derivative.

Catalytic hydrogenation is a widely employed technique, utilizing various transition metal catalysts such as rhodium, iridium, ruthenium, and palladium. mdpi.comresearchgate.net For instance, the asymmetric hydrogenation of pyridinium (B92312) salts using an iridium(I) catalyst has been shown to be effective for producing substituted piperidines. mdpi.com Similarly, rhodium-catalyzed transfer hydrogenation of pyridinium salts offers a pathway to N-aryl piperidines. nih.gov Electrocatalytic hydrogenation of pyridines at ambient temperature and pressure also presents a sustainable alternative to traditional high-temperature and high-pressure methods. nih.gov

A key challenge in the hydrogenation of pyridine-3-carbaldehyde is the potential for over-reduction of the aldehyde group. Controlled hydrogenation is therefore crucial. One approach involves the use of specific catalysts and reaction conditions that favor the reduction of the pyridine ring while preserving the aldehyde functionality. google.com An alternative is the reduction of a precursor, such as 3-cyanopyridine, to the aldehyde. google.comchemicalbook.com

Reductive amination is another powerful tool, particularly for introducing the N-methyl group. This reaction involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ. For example, a δ-amino pentanal precursor can undergo intramolecular imine cyclization to form a Δ¹-piperideine, which can be further functionalized. rsc.org The reductive amination of aldehydes and ketones using ammonia (B1221849) is a highly attractive method for synthesizing primary amines, which can then be N-methylated. d-nb.info

| Catalyst System | Substrate | Product | Key Features |

| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | Asymmetric Piperidines | Outer-sphere dissociative mechanism. mdpi.com |

| Rhodium(I) with Pinacol Borane | Fluoropyridines | All-cis-(multi)fluorinated Piperidines | Dearomatization/hydrogenation process. mdpi.com |

| Rhodium on Carbon | Protected 3-aminopyridine | Diastereomerically pure piperidine | Reaction performed in acetic acid. youtube.com |

| Rhodium-catalyzed | Pyridinium Salts | Chiral Piperidines | Reductive transamination with a chiral primary amine. researchgate.net |

| Palladium/Carbon | 3-Cyanopyridine | 3-Pyridinecarboxaldehyde | Hydrogenation in the presence of a catalyst. chemicalbook.com |

Cyclization and Annulation Reactions for Substituted Piperidines

Cyclization and annulation reactions provide a powerful means to construct the piperidine ring with control over substitution patterns. These methods involve the formation of one or more rings from acyclic or smaller cyclic precursors.

Intramolecular cyclization is a common strategy. For example, δ-amino carbonyl compounds can cyclize to form piperidines. rsc.org A stereoselective three-component vinylogous Mannich-type reaction has been developed to produce chiral dihydropyridinone compounds, which serve as versatile intermediates for building various chiral piperidine compounds. rsc.org Another approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to yield 2,4,5-trisubstituted piperidines. acs.org

Annulation reactions, which involve the formation of a new ring onto an existing one, are also valuable. For instance, tunable [3+2] and [4+2] annulations have been developed to access both pyrrolidine (B122466) and piperidine cores from common bifunctional precursors. nih.govrsc.org A formal 4+2 cyclization between chloro-homoserine and acetylene (B1199291) dicarboxylate has been used to synthesize a chiral piperidine-2,3,6-tricarboxylate, which can be further functionalized. acs.orgacs.org

| Reaction Type | Key Reactants/Intermediates | Product Type | Reference |

| Intramolecular Cyclization | δ-Amino Carbonyl Compounds | Piperidines | rsc.org |

| Vinylogous Mannich Reaction | 1,3-bis-trimethylsilylenol ether, Aldehydes, Chiral α-methyl benzylamine | Chiral Dihydropyridinones | rsc.org |

| Radical Cyclization | Stabilized Radicals, α,β-Unsaturated Esters | 2,4,5-Trisubstituted Piperidines | acs.org |

| [4+2] Annulation | Chloro-homoserine, Acetylene Dicarboxylate | Chiral Piperidine-2,3,6-tricarboxylate | acs.orgacs.org |

| Divergent Annulation | Olefins, Bifunctional Reagents | Pyrrolidines and Piperidines | nih.govrsc.org |

Multi-component Reactions in Piperidine Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly functionalized piperidines in a single step from three or more starting materials. taylorfrancis.com This strategy is particularly valuable for creating molecular diversity.

Several MCRs have been developed for piperidine synthesis. A one-pot, three-component transformation between aromatic aldehydes, amines, and acetoacetic esters can be catalyzed by ZrOCl₂·8H₂O to produce functionalized piperidine scaffolds. taylorfrancis.com Another example is a four-component reaction involving an aldehyde, an ammonia equivalent, an acyl chloride, and a dienophile to generate polysubstituted piperidones. thieme-connect.com Yb(OTf)₃ and AgOTf can co-catalyze a one-pot synthesis of trimethyl 3,5,5-piperidonetricarboxylate from dimethyl malonate and formaldehyde (B43269) O-benzyl oxime. tandfonline.com

| Catalyst/Reagents | Components | Product | Reference |

| Tetrabutylammonium tribromide (TBATB) | Not specified | Highly functionalized piperidine derivatives | taylorfrancis.com |

| ZrOCl₂·8H₂O | Aromatic aldehydes, amines, acetoacetic esters | Functionalized piperidine scaffolds | taylorfrancis.com |

| Wet picric acid | Not specified | syn-diastereomer of highly functionalized piperidine derivatives | taylorfrancis.com |

| Yb(OTf)₃ and AgOTf | Dimethyl malonate, formaldehyde O-benzyl oxime | Trimethyl 3,5,5-piperidonetricarboxylate | tandfonline.com |

| Phenylboronic acid | Not specified | Highly functionalized piperidines | researchgate.net |

Targeted Synthesis of this compound Precursors and Analogues

The synthesis of this compound can also be approached by first forming the N-methylpiperidine ring and then introducing or modifying the substituent at the 3-position.

Oxidative Approaches to Piperidine Carbaldehydes

Oxidation of a primary alcohol at the 3-position of an N-methylpiperidine ring is a direct method to obtain the corresponding carbaldehyde. For example, (1-methylpiperidin-3-yl)methanol can be oxidized to this compound. This transformation can be achieved using various oxidizing agents. The aldehyde group itself can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Functionalization Strategies for N-Methylpiperidine Ring Systems

Direct functionalization of the N-methylpiperidine ring at the C-3 position presents a challenge due to the deactivating inductive effect of the nitrogen atom. nih.gov However, indirect methods have been developed. One such strategy involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) followed by a reductive ring opening of the cyclopropane (B1198618) intermediate to introduce a substituent at the C-3 position. nih.gov

Another approach involves the preparation of N-methylpiperidine from precursors like 1,5-pentanediol (B104693) and methylamine. chemicalbook.com The resulting N-methylpiperidine can then be subjected to functionalization reactions. For instance, sp³ C-H bond activation with ruthenium(II) catalysts can lead to C(3)-alkylation of cyclic amines like N-methylpiperidine. lookchem.com

Chemical Reactivity and Advanced Derivatization of 1 Methylpiperidine 3 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde moiety is the most prominent site for derivatization, readily undergoing nucleophilic addition and related reactions.

Condensation Reactions, including Thiosemicarbazone Formation

Condensation reactions involve the joining of two molecules with the elimination of a small molecule, typically water. researchgate.net The aldehyde group of 1-methylpiperidine-3-carbaldehyde is highly susceptible to condensation with primary amines and their derivatives. A notable example is the reaction with thiosemicarbazide (B42300) to form thiosemicarbazones.

Thiosemicarbazones are a class of compounds known for a wide spectrum of biological activities. google.commasterorganicchemistry.com The synthesis is generally achieved by reacting the aldehyde with thiosemicarbazide in a suitable solvent like ethanol, often with a catalytic amount of acid. google.comacs.org The reaction proceeds via the formation of a Schiff base (imine), which is a common pathway for such condensations. masterorganicchemistry.com The resulting thiosemicarbazone derivative incorporates the N-methylpiperidine scaffold, the flexible thiourea (B124793) linker, and an imine nitrogen, all of which can participate in binding to biological targets.

Table 1: General Conditions for Thiosemicarbazone Formation

| Reactants | Catalyst | Solvent | Conditions | Product Type |

| This compound, Thiosemicarbazide | Glacial Acetic Acid (catalytic) | Ethanol | Room Temperature or Reflux | (E)-2-(1-(1-methylpiperidin-3-yl)ethylidene)hydrazine-1-carbothioamide |

This table represents a generalized procedure based on common methods for thiosemicarbazone synthesis. google.comacs.org

Reductive Amination Strategies for Amine Derivatives

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting carbonyl compounds into amines. rsc.orgmdpi.com This one-pot process involves the initial formation of an imine or iminium ion from the aldehyde and an amine, followed by its in-situ reduction to the corresponding amine. rsc.org This strategy is highly valuable in pharmaceutical chemistry for the synthesis of diverse amine libraries. libretexts.org

For this compound, reductive amination with a primary or secondary amine provides a direct route to 3-(aminomethyl)-1-methylpiperidine derivatives. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their mildness and selectivity for the iminium ion over the starting aldehyde. researchgate.netrsc.org The choice of amine reactant allows for the introduction of a wide range of substituents, tailoring the properties of the final molecule. libretexts.org

Table 2: Reagents for Reductive Amination

| Aldehyde | Amine Component | Reducing Agent | Solvent | Product |

| This compound | Primary/Secondary Amine | NaBH(OAc)₃ or NaBH₃CN | THF, CH₂Cl₂, or MeOH | 1-Methyl-3-((R-amino)methyl)piperidine |

This table outlines common reagents used in reductive amination protocols applicable to heterocyclic aldehydes. researchgate.netchemicalbook.com

Other Nucleophilic and Electrophilic Transformations of the Aldehyde

Beyond condensation and reductive amination, the aldehyde group is amenable to other crucial transformations:

Wittig Reaction: The Wittig reaction converts aldehydes and ketones into alkenes using a phosphorus ylide (Wittig reagent). libretexts.orgorganicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com Reacting this compound with an appropriate Wittig reagent, prepared from an alkyl halide and triphenylphosphine, would yield a 3-vinyl-1-methylpiperidine derivative. This reaction is highly reliable for establishing the position of the new double bond. libretexts.org

Grignard and Organolithium Reactions: The addition of organometallic reagents like Grignard (R-MgX) or organolithium (R-Li) reagents to the aldehyde provides a classic method for carbon-carbon bond formation. libretexts.orgpressbooks.pubmasterorganicchemistry.comyoutube.com This nucleophilic addition to the carbonyl carbon, followed by an acidic workup, results in the formation of a secondary alcohol. The specific alcohol obtained depends on the R-group of the organometallic reagent used. libretexts.org

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. organic-chemistry.org This transformation converts this compound into 1-methylpiperidine-3-carboxylic acid. nih.gov Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O). This conversion is fundamental for creating derivatives like esters and amides from the resulting carboxylic acid.

Transformations of the N-Methylpiperidine Ring System

The tertiary amine of the N-methylpiperidine ring also offers sites for chemical modification, although these reactions are generally less common than those involving the aldehyde.

N-Quaternization: As a tertiary amine, the nitrogen atom can act as a nucleophile, reacting with alkyl halides to form quaternary ammonium (B1175870) salts. For instance, reaction with phenacyl halides can yield N-methyl-N-phenacylpiperidinium salts. cdnsciencepub.com Such reactions can be influenced by stereochemistry, with the direction of alkylation (axial vs. equatorial attack) depending on the nature of the alkylating agent. cdnsciencepub.com

N-Oxidation: The nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). The resulting N-oxide can be a key intermediate in further transformations.

N-Demethylation: The removal of the N-methyl group is a critical transformation, particularly in the synthesis of pharmaceutical analogues where modification of the N-substituent is desired. google.com Methods for N-demethylation often involve reaction with chloroformates (like von Braun reaction) or through multi-step sequences involving N-oxidation followed by rearrangement or reduction. google.com More modern methods utilize transition-metal catalysis to achieve this transformation cleanly. google.com

Conformational Analysis of the Piperidine (B6355638) Ring in Derivatives

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain. acs.orgrsc.org For N-methylpiperidine, two primary chair conformers exist, arising from the pyramidal inversion of the nitrogen atom, which places the methyl group in either an axial or equatorial position. rsc.org The equatorial conformation is generally favored.

When substituents are introduced at the C-3 position, as in derivatives of this compound, the conformational equilibrium is further influenced. The substituent at C-3 will also have a preference for the more sterically favorable equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C-5 and the nitrogen lone pair or N-methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural map can be assembled.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the N-methyl protons, and the protons on the piperidine ring.

Aldehyde Proton (-CHO): This proton is highly deshielded and is expected to appear as a singlet or a narrow doublet at approximately δ 9.5-9.7 ppm .

N-Methyl Protons (-NCH₃): The three protons of the methyl group attached to the nitrogen will appear as a sharp singlet, likely in the region of δ 2.2-2.4 ppm , based on data for 1-methylpiperidine (B42303). nih.gov

Piperidine Ring Protons: The protons on the piperidine ring (at positions 2, 3, 4, 5, and 6) will present a complex series of multiplets in the approximate range of δ 1.5-3.0 ppm . The protons on C2 and C6, being adjacent to the nitrogen, will be the most downfield in this group. chemicalbook.com The single proton at C3, being attached to the same carbon as the aldehyde, will be further deshielded and coupled to its neighbors.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and is expected to have a chemical shift in the range of δ 200-205 ppm .

Piperidine Ring Carbons: The carbons of the piperidine ring will resonate between δ 20-60 ppm . The carbons adjacent to the nitrogen (C2 and C6) are typically found in the δ 55-60 ppm range. nih.gov The C3 carbon, bearing the aldehyde group, will be shifted downfield relative to the other methylene (B1212753) carbons.

N-Methyl Carbon (-NCH₃): The N-methyl carbon typically appears in the range of δ 45-48 ppm .

Predicted NMR Data for this compound

| Assignment | Predicted ¹H-NMR Chemical Shift (δ, ppm) | Predicted ¹³C-NMR Chemical Shift (δ, ppm) |

| -CHO | 9.5 - 9.7 | 200 - 205 |

| -NCH₃ | 2.2 - 2.4 | 45 - 48 |

| Ring CH (C3) | ~2.5 - 2.8 | ~45 - 50 |

| Ring CH₂ (C2, C6) | ~2.2 - 3.0 | ~55 - 60 |

| Ring CH₂ (C4, C5) | ~1.5 - 2.0 | ~20 - 30 |

To unambiguously assign all proton and carbon signals and to understand the stereochemistry and preferred conformation of the piperidine ring, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks, allowing for the tracing of connections between adjacent protons throughout the piperidine ring, confirming the connectivity from C2 through C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal from the piperidine ring to its corresponding carbon atom's signal in the ¹³C spectrum. nist.gov

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments reveal through-space proximity of protons. This technique can be used to determine the stereochemistry at C3 and the preferred conformation of the piperidine ring (e.g., chair conformation with the aldehyde group in an axial or equatorial position). nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1720-1740 cm⁻¹ . nih.gov

C-H Stretch (Aldehyde): Aldehydes typically show a pair of weak to medium bands for the C-H stretch of the formyl group, one near 2820 cm⁻¹ and another near 2720 cm⁻¹ .

C-H Stretch (Aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2800-3000 cm⁻¹ ) will be present, corresponding to the C-H stretching vibrations of the N-methyl and piperidine ring methylene groups. nist.gov

C-N Stretch: The stretching vibration of the tertiary amine C-N bond is expected in the fingerprint region, typically between 1000-1250 cm⁻¹ .

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde (C=O) | Stretch | 1720 - 1740 | Strong |

| Aldehyde (C-H) | Stretch | ~2820 and ~2720 | Weak to Medium |

| Aliphatic (C-H) | Stretch | 2800 - 3000 | Strong |

| Amine (C-N) | Stretch | 1000 - 1250 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The molecular formula for this compound is C₇H₁₃NO, giving it a molecular weight of approximately 127.18 g/mol .

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z = 127 . According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent. nist.gov

Major Fragmentation Pathways: The fragmentation will be directed by the functional groups.

Alpha-Cleavage: The most characteristic fragmentation for N-alkyl piperidines is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen. This would lead to the loss of an ethyl radical or larger fragments from the ring, resulting in a stable iminium ion. A prominent peak is expected at m/z = 98 resulting from the loss of the ethyl group containing the aldehyde (C₂H₅O). Another key fragment would be at m/z = 84 (M-43), corresponding to the loss of the C₃H₅O fragment. A base peak at m/z = 42 or m/z = 57 is also common for N-methylated cyclic amines. nih.govnist.gov

Loss of Formyl Radical: Cleavage of the bond between the ring and the aldehyde group would result in the loss of the formyl radical (•CHO, 29 mass units), giving a peak at m/z = 98 . rsc.org

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 127 | [C₇H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 98 | [M - CHO]⁺ | Loss of formyl radical |

| 84 | [M - C₃H₅O]⁺ | Alpha-cleavage and ring fragmentation |

| 57 | [C₃H₇N]⁺ | Iminium ion from ring cleavage |

| 42 | [C₂H₄N]⁺ | Iminium ion from ring cleavage |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information, including precise bond lengths, bond angles, and stereochemistry, for compounds that can be grown as single crystals. As of now, there are no publicly available crystal structures for this compound. If a suitable crystalline derivative could be formed, this technique could confirm the chair conformation of the piperidine ring and the absolute stereochemistry and orientation (axial vs. equatorial) of the carbaldehyde substituent in the solid state. Studies on related molecules like 1-methylpiperidine have utilized X-ray diffraction to characterize their structure in co-crystals. angelpharmatech.com

Hyphenated and Advanced Spectroscopic Techniques in Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for the analysis of complex mixtures. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): This would be the ideal technique for identifying this compound in a volatile sample mixture. The gas chromatograph would separate the compound from other components, and the mass spectrometer would provide its characteristic mass spectrum for confirmation, matching the molecular ion and fragmentation pattern discussed previously. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile samples or thermally sensitive mixtures, LC-MS would be employed. The compound would be separated by HPLC and subsequently ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer, which would likely show a prominent protonated molecule [M+H]⁺ at m/z = 128 .

Liquid Chromatography-NMR (LC-NMR): In complex analytical challenges, such as natural product analysis or metabolite identification, LC-NMR allows for the direct acquisition of NMR spectra of compounds as they are separated by HPLC. This powerful technique provides complete structural elucidation without the need for prior isolation. nist.gov

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Coupling of Spectroscopic Data with Chemometric Approaches for Comprehensive Interpretation

In the analysis of "this compound" and its derivatives, the integration of multiple spectroscopic datasets with chemometric methods offers a powerful strategy for a holistic interpretation of its molecular characteristics. capes.gov.brresearchgate.net Chemometrics, the science of extracting information from chemical systems by data-driven means, can unravel complex relationships within and between spectroscopic data, leading to a more robust structural and conformational analysis. researchgate.net This approach is particularly valuable when dealing with the subtle spectral variations that can arise from conformational changes in the piperidine (B6355638) ring. researchgate.netinia.uy

The core principle involves constructing a multi-block data matrix where each block represents a different spectroscopic technique (e.g., NMR, IR, Mass Spectrometry). Chemometric algorithms, such as Principal Component Analysis (PCA), Partial Least Squares (PLS), and Canonical Correlation Analysis (CCA), are then employed to identify correlations and patterns that might not be apparent from the individual spectra alone. capes.gov.brresearchgate.net

For instance, PCA can be applied to a series of NMR spectra of "this compound" recorded under varying conditions (e.g., temperature, solvent) to identify the principal components of spectral variation. These components often correspond to specific conformational states of the piperidine ring (e.g., axial vs. equatorial orientation of the aldehyde group). By examining the loadings of the PCA model, one can determine which spectral regions, and therefore which protons or carbons, are most affected by these conformational changes.

Similarly, CCA can be used to establish a mathematical relationship between two different types of spectroscopic data, for example, correlating specific IR vibrational frequencies with corresponding NMR chemical shifts. capes.gov.br This can provide a deeper understanding of how changes in bond vibrations (probed by IR) influence the electronic environment of the nuclei (probed by NMR).

A hypothetical application of a chemometric approach to "this compound" could involve the following steps:

Data Acquisition: A comprehensive set of spectroscopic data would be collected, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC, and IR spectra.

Data Preprocessing: The raw spectral data would be preprocessed to ensure consistency. This may involve baseline correction, normalization, and alignment of the spectra.

Multivariate Analysis: A combined data matrix would be subjected to a suitable chemometric method. For instance, a PCA model could be built to explore the dominant sources of variation in the dataset.

Model Interpretation: The results of the chemometric analysis, such as scores and loadings plots, would be interpreted in the context of the molecular structure of "this compound". This could reveal correlations between specific structural features and the observed spectral patterns.

The integration of chemometrics with spectroscopy provides a powerful toolkit for the in-depth characterization of "this compound", enabling a more complete understanding of its structure-property relationships.

Table of Expected Spectroscopic Data for this compound

The following tables present the anticipated spectroscopic data for "this compound" based on the analysis of structurally similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectral Data

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-3 | 2.8 - 3.2 | m | - | Methine proton adjacent to aldehyde |

| H-2ax, H-6ax | 2.5 - 2.9 | m | - | Axial protons adjacent to nitrogen |

| H-2eq, H-6eq | 2.0 - 2.4 | m | - | Equatorial protons adjacent to nitrogen |

| H-4ax, H-5ax | 1.6 - 1.9 | m | - | Axial protons on the piperidine ring |

| H-4eq, H-5eq | 1.3 - 1.6 | m | - | Equatorial protons on the piperidine ring |

| N-CH₃ | 2.2 - 2.5 | s | - | Methyl group on nitrogen |

| CHO | 9.6 - 9.8 | d | ~2-3 | Aldehyde proton |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectral Data

| Carbon | Expected Chemical Shift (δ, ppm) | Assignment |

| C=O | 200 - 205 | Aldehyde carbonyl carbon |

| C-3 | 50 - 55 | Carbon bearing the aldehyde group |

| C-2, C-6 | 55 - 60 | Carbons adjacent to nitrogen |

| N-CH₃ | 42 - 46 | Methyl carbon on nitrogen |

| C-4, C-5 | 24 - 30 | Carbons on the piperidine ring |

IR (Infrared) Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2950 - 2800 | Strong | C-H stretching (alkane) |

| 2720, 2820 | Medium | C-H stretching (aldehyde) |

| 1725 - 1740 | Strong | C=O stretching (aldehyde) |

| 1450 - 1470 | Medium | C-H bending |

Computational and Theoretical Investigations of 1 Methylpiperidine 3 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a powerful method used to investigate the electronic structure and energetics of molecules like 1-methylpiperidine-3-carbaldehyde. researchgate.net

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic character of a molecule is primarily defined by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.org A smaller gap suggests higher reactivity, as it is easier to excite an electron to a higher energy state. nih.gov

For this compound, the HOMO is expected to be localized mainly on the nitrogen atom of the piperidine (B6355638) ring and the oxygen atom of the carbaldehyde group, as these are the most electron-rich areas. The LUMO, conversely, would likely be centered on the carbon atom of the carbonyl group, which is electron-deficient. This distribution of frontier orbitals indicates that the molecule would be susceptible to nucleophilic attack at the carbonyl carbon and could act as an electron donor through its nitrogen and oxygen atoms.

The HOMO-LUMO gap can be fine-tuned by the presence of different functional groups. nankai.edu.cnrsc.org In the case of this compound, the electron-donating methyl group on the nitrogen atom would slightly raise the HOMO energy level, while the electron-withdrawing carbaldehyde group would lower the LUMO energy level. This combined effect would likely result in a moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity.

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capability |

| LUMO Energy | -1.2 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | Reflects chemical reactivity and stability |

Conformational Energetics and Stability Studies

The piperidine ring in this compound is not planar and can adopt several conformations, with the chair form being the most stable. The substituents on the ring, the methyl group at the 1-position and the carbaldehyde group at the 3-position, can be in either axial or equatorial positions.

Computational studies on similar substituted piperidines have shown that the equatorial conformation is generally more stable for bulky substituents to minimize steric hindrance. nih.gov Therefore, for this compound, the most stable conformer is predicted to be the one where both the N-methyl and the 3-carbaldehyde groups are in the equatorial position. The energy difference between the various conformers can be calculated using DFT methods, providing insight into the conformational landscape of the molecule.

| Conformer (N-Methyl, 3-Carbaldehyde) | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|

| Equatorial, Equatorial | 0.00 | Most Stable |

| Equatorial, Axial | 2.5 | Less Stable |

| Axial, Equatorial | 3.1 | Less Stable |

| Axial, Axial | 5.8 | Least Stable |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques offer a dynamic perspective on the behavior of molecules, complementing the static picture provided by quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Sampling and Interactions

Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of this compound over time. nih.gov By simulating the motion of the atoms in the molecule, MD can explore the different accessible conformations and the transitions between them. This is particularly useful for understanding how the molecule might interact with other molecules, such as solvents or biological macromolecules. rsc.orgresearchgate.net For instance, an MD simulation could reveal how the orientation of the carbaldehyde group changes in different environments, which could be crucial for its reactivity.

Prediction of Spectroscopic Parameters

Computational methods can also be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. For example, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated using DFT. researchgate.net The predicted spectrum would show characteristic peaks for the C=O stretch of the aldehyde, the C-N stretching of the tertiary amine, and the various C-H bending and stretching modes. Similarly, the nuclear magnetic resonance (NMR) chemical shifts for the hydrogen and carbon atoms can be computed, aiding in the structural elucidation of the molecule.

Cheminformatics and Data Mining for Compound Design and Analysis

Cheminformatics and data mining approaches are valuable for analyzing large datasets of chemical compounds and for designing new molecules with desired properties. By analyzing databases of compounds with similar piperidine scaffolds, it is possible to develop quantitative structure-activity relationship (QSAR) models. nih.govacs.org These models can predict the properties of new compounds, such as this compound, based on their structural features. This can accelerate the discovery of new molecules with specific applications, for example, in medicinal chemistry, by predicting their biological activity or other relevant properties.

Reaction Pathway Prediction and Transition State Modeling

One of the fundamental reaction pathways available to an aldehyde in the presence of a secondary or tertiary amine, like the N-methylpiperidine moiety, involves the formation of an iminium ion. This electrophilic intermediate is significantly more reactive towards nucleophiles than the original aldehyde.

Once formed, the iminium ion can be attacked by a nucleophile. In a self-condensation scenario, the nucleophile could be an enol or enolate form of another molecule of this compound. The subsequent steps would involve the formation of a new carbon-carbon bond, followed by the elimination of the piperidine catalyst to regenerate the aldehyde functionality in the final product. acs.org

The table below outlines the predicted key stages and species involved in a hypothetical nucleophilic addition to this compound, based on analogous, computationally studied reaction mechanisms. acs.org

| Reaction Stage | Species Type | Description |

| Initial Reactants | Reactant | This compound and a nucleophile. |

| Formation of Iminium Ion | Transition State 1 (TS1) | The energetic barrier to the formation of the iminium ion from the carbinolamine intermediate. This is often the rate-determining step. acs.org |

| Iminium Ion | Intermediate 1 (IM1) | A highly electrophilic species where the oxygen of the carbonyl group has been replaced by a positively charged nitrogen from the piperidine ring. |

| Nucleophilic Attack | Transition State 2 (TS2) | The energy barrier for the attack of the nucleophile on the electrophilic carbon of the iminium ion. |

| Adduct Formation | Intermediate 2 (IM2) | The species formed after the nucleophile has bonded to the carbon skeleton of the original aldehyde. |

| Catalyst Regeneration | Transition State 3 (TS3) | The energy barrier for the elimination of the piperidine moiety to reform the carbonyl group. |

| Final Product | Product | The resulting molecule after the addition of the nucleophile and regeneration of the carbonyl. |

While this provides a theoretical framework, it is important to note that the actual reaction pathways and their energetics would be influenced by factors such as the specific nucleophile, the solvent, and the temperature. acs.org Detailed computational studies, specifically targeting this compound, would be necessary to provide quantitative data for its reactivity.

Role As a Synthetic Intermediate in Complex Organic Molecule Construction

Building Block in Heterocyclic Chemistry

The dual functionality of 1-Methylpiperidine-3-carbaldehyde makes it a versatile building block for the synthesis of fused and polyheterocyclic systems. The aldehyde group is a key electrophilic center, readily participating in a variety of condensation and cycloaddition reactions.

Key Reactions and Applications:

Condensation Reactions: The aldehyde can react with active methylene (B1212753) compounds, amines, and hydrazines to form more complex structures. For instance, reactions with compounds containing a primary amine can lead to the formation of Schiff bases (imines), which can be further reduced to secondary amines or used as intermediates for subsequent cyclization reactions.

Multicomponent Reactions (MCRs): Piperidine (B6355638) aldehydes are valuable substrates in MCRs, which allow for the efficient, one-pot synthesis of complex molecular scaffolds from three or more starting materials. researchgate.net These reactions are highly sought after for their atom economy and ability to rapidly generate libraries of structurally diverse compounds. mdpi.com For example, a related isomer, 1-Boc-piperidine-4-carboxaldehyde, is used in reductive amination reactions as part of the synthesis of complex molecules. acs.org

Synthesis of Fused Systems: The reactivity of the aldehyde group can be harnessed to construct rings fused to the piperidine core. For example, a Doebner-von Miller-type reaction or similar cyclization strategies could theoretically be employed to build quinoline (B57606) or pyridine (B92270) rings fused to the piperidine structure. General strategies for synthesizing fused heterocyclic systems often involve the cyclization of intermediates derived from functionalized aldehydes. researchgate.netbeilstein-journals.org

The table below illustrates the versatility of related heterocyclic aldehydes in building complex ring systems.

| Starting Aldehyde Type | Reaction Type | Resulting Heterocyclic System |

| Heterocyclic Aldehyde | Ugi-azide/Heck reaction | Tetrazolyl-1,2,3,4-tetrahydroisoquinolines beilstein-journals.org |

| N-phenacylbenzothiazolium salts (in-situ ylide generation) | [3+2] Cycloaddition | Fused polyheterocyclic compounds mdpi.com |

| 2-Bromobenzaldehyde | Multicomponent Reaction | Tetrazole-containing isoquinolines beilstein-journals.org |

Precursor for Advanced Pharmaceutical Intermediates

The piperidine ring is a key structural motif in a vast number of pharmaceuticals, particularly those targeting the central nervous system (CNS). Consequently, this compound and its isomers are critical precursors for the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). mdpi.comnih.gov

The aldehyde functional group allows for its incorporation into larger target molecules. For instance, reductive amination is a common strategy to link the piperidine moiety to another part of a drug molecule. A recent study on the development of an androgen receptor (AR) degrader for the treatment of prostate cancer utilized a reductive amination reaction involving 1-Boc-piperidine-4-carboxaldehyde to connect a key fragment of the final molecule. acs.org Among the synthesized compounds, a derivative named LYA914, which contains a methylpiperidine ring, showed potent degradation of the target proteins. acs.org

Furthermore, piperidine derivatives are foundational to the synthesis of potent analgesics. A key intermediate for fentanyl-type narcotic analgesics, methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, is synthesized from 1-benzylpiperidin-4-one, highlighting the importance of functionalized piperidines in this class of drugs. researchgate.net A patented process also describes the synthesis of ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate, a nipecotic acid derivative, which serves as an intermediate for morphine analogs. google.com This underscores the utility of 3-substituted 1-methylpiperidines in constructing complex opioid structures.

The table below showcases examples of pharmaceutical agents or advanced intermediates derived from functionalized piperidine precursors.

| Piperidine Precursor | Synthetic Target Class | Example Application / Target |

| Ethyl 4-(3'-methoxyphenyl)-1-methylpiperidine-3-carboxylate google.com | Morphine Analogs | Opioid analgesics google.com |

| 1-Benzylpiperidin-4-one researchgate.net | Fentanyl Analogs | Highly active narcotic analgesics researchgate.net |

| 1-Boc-piperidine-4-carboxaldehyde acs.org | PROTAC Degraders | Androgen Receptor (AR) Degradation in Cancer Therapy acs.org |

| Fused Piperidine Derivatives nih.gov | Atypical Antipsychotics | Multireceptor ligands for schizophrenia nih.gov |

Applications in Agrochemical Synthesis

The bioactivity of the piperidine scaffold is not limited to pharmaceuticals; it also extends to the development of agrochemicals. ontosight.ai Isomers such as 1-methyl-4-piperidinecarboxaldehyde are noted for their role as intermediates in the production of pesticides and herbicides. cymitquimica.com The structural features of the piperidine ring can be modified to optimize activity against specific agricultural pests or weeds while aiming for lower toxicity in non-target organisms. While specific examples detailing the use of this compound in agrochemical synthesis are not widespread in the literature, the established utility of its isomers points to its potential in this sector. The aldehyde group provides a convenient chemical handle for synthesizing a diverse range of derivatives for screening and development of new active ingredients.

Utilization in Materials Science Applications

The application of heterocyclic compounds like this compound extends to the field of materials science. The aldehyde functionality is capable of participating in polymerization reactions, either through condensation polymerization with suitable co-monomers or by being modified into other polymerizable groups. This allows for the incorporation of the N-methylpiperidine unit into polymer backbones or as pendant groups.

Introducing such a nitrogen-containing heterocycle into a material can impart specific properties, such as:

Altering Polarity and Solubility: The piperidine ring can influence the solubility of the material in various solvents.

Providing Sites for Post-Polymerization Modification: The tertiary amine of the piperidine ring can be quaternized or otherwise modified after the polymer has been formed.

Chelating Properties: The nitrogen atom could potentially coordinate with metal ions, leading to applications in catalysis or the development of functional materials for metal sequestration.

While specific, large-scale material science applications for this compound are not extensively documented, related heterocyclic aldehydes like 1-methyl-1H-pyrrole-3-carbaldehyde are recognized as building blocks for developing new materials. This suggests a potential, if not yet fully explored, role for piperidine-based aldehydes in the creation of novel functional polymers and materials.

Applications in Medicinal Chemistry Research and Drug Discovery Endeavors

Piperidine (B6355638) Scaffolds in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a well-established method for identifying lead compounds by screening small, low-molecular-weight fragments. nih.govfrontiersin.org The piperidine moiety, with its 3D structure, is considered a valuable component in fragment libraries to explore chemical space beyond flat aromatic compounds. whiterose.ac.ukrsc.org The goal is to identify fragments that bind efficiently to a target, which can then be optimized into more potent drug candidates. nih.gov While the general use of piperidine scaffolds in FBDD is well-documented, specific examples of screening 1-Methylpiperidine-3-carbaldehyde as a fragment are not readily found in the reviewed literature.

Design and Synthesis of Drug-Like Molecular Libraries Incorporating this compound Derivatives

The synthesis of focused libraries of drug-like molecules is a cornerstone of modern drug discovery. nih.gov Various synthetic strategies are employed to create diverse collections of compounds for biological screening. beilstein-journals.org The aldehyde functional group on this compound makes it a potentially useful building block for combinatorial chemistry, allowing for the introduction of a wide range of substituents and the creation of diverse molecular scaffolds. However, specific examples of large-scale drug-like libraries synthesized from this particular starting material are not extensively reported. General methods for creating libraries of piperidine analogues for drug design are available, highlighting the importance of this class of compounds. enamine.net

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. researchgate.net These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect on its biological activity. For piperidine derivatives, SAR studies have been instrumental in the development of potent ligands for various receptors. researchgate.netnih.gov While there is a vast body of literature on the SAR of different classes of piperidine derivatives, specific and detailed SAR studies focused on a series of compounds derived directly from this compound are not prominently featured in the reviewed scientific papers.

Computational Approaches in Ligand Design and Target Interaction Analysis

Computational methods are integral to modern drug discovery, aiding in the design of new ligands and the analysis of their interactions with biological targets.

Molecular Docking for Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a receptor. nih.gov This method is widely used to screen virtual libraries of compounds and to understand the binding modes of active molecules. Docking studies have been performed on numerous piperidine derivatives to predict their binding affinity and to guide the design of new analogs. nih.govnih.gov However, specific molecular docking studies detailing the binding of this compound derivatives to particular receptors are not extensively described in the available literature.

Analysis of Ligand-Target Interactions from a Structural Perspective

Understanding the specific molecular interactions between a ligand and its target is fundamental for rational drug design. nih.gov Techniques such as X-ray crystallography and molecular dynamics simulations provide detailed insights into these interactions at an atomic level. nih.govmdpi.com For various piperidine-based ligands, these analyses have revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for their biological activity. nih.govnih.gov While these methods are powerful, their specific application to derivatives of this compound is not a central theme in the reviewed research.

Challenges and Future Directions in Research on 1 Methylpiperidine 3 Carbaldehyde

Development of Novel and Sustainable Synthetic Routes

The synthesis of 1-methylpiperidine-3-carbaldehyde and its analogs is an area ripe for innovation, with a particular need for the development of sustainable and efficient methodologies. Current synthetic approaches to substituted piperidines often rely on multi-step sequences, which can be inefficient and generate significant waste.

Future research should focus on the development of "green" synthetic routes that minimize the use of hazardous reagents and solvents. This could involve the application of biocatalysis, flow chemistry, or the use of renewable starting materials. For instance, the reduction of a corresponding carboxylic acid or its derivative, such as an ester or nitrile, presents a potential pathway to the aldehyde . The selective oxidation of 1-methyl-3-piperidinemethanol (B42729) would be another direct route.

Modern synthetic strategies such as multicomponent reactions, which allow for the construction of complex molecules in a single step, could also be explored for the synthesis of this compound derivatives mdpi.com. Catalytic methods, including hydrogenation and reductive amination, are also key areas for development to improve efficiency and selectivity mdpi.comorganic-chemistry.org. The use of organocatalysis, in addition to traditional metal catalysis, is a growing field that could offer milder and more environmentally friendly synthetic options mdpi.com.

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Synthetic Strategy | Potential Precursor | Key Advantages |

| Selective Oxidation | 1-Methyl-3-piperidinemethanol | Direct conversion, potentially high atom economy. |

| Selective Reduction | 1-Methylpiperidine-3-carboxylic acid or its ester | Avoids over-reduction to the alcohol. |

| Reductive Amination | A suitable dialdehyde (B1249045) and methylamine | Convergent synthesis, builds complexity quickly. |

| Biocatalysis | A suitable precursor | High selectivity, mild reaction conditions. |

| Flow Chemistry | Various | Improved safety, scalability, and reaction control. |

Exploration of Diverse Chemical Transformations and Derivatizations for Expanded Chemical Space

The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, offering a gateway to a diverse chemical space. The exploration of these reactions is crucial for generating novel derivatives with potentially interesting biological or material properties.

Future research should systematically investigate the reactivity of the aldehyde group in reactions such as:

Oxidation: to form 1-methylpiperidine-3-carboxylic acid.

Reduction: to yield 1-methyl-3-piperidinemethanol.

Nucleophilic addition: reactions with Grignard reagents or organolithium compounds to introduce new carbon-carbon bonds.

Wittig reaction and related olefination reactions: to form various alkenes.

Condensation reactions: with amines to form imines or with hydroxylamine (B1172632) to form oximes.

Reductive amination: to synthesize a variety of secondary and tertiary amines.

A recent study on the synthesis of PROTAC degraders utilized a similar piperidine (B6355638) carboxaldehyde in reductive amination reactions to link different molecular fragments acs.org. This highlights the utility of this functional group in constructing more complex molecules. The development of a diverse library of derivatives from this compound will be essential for exploring its potential applications.

Advanced Characterization Techniques for Complex Derivatives and Metabolites

As the chemical space around this compound is expanded, the need for robust and advanced analytical techniques for the characterization of its complex derivatives and potential metabolites will become paramount.

Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are fundamental for structural elucidation . High-performance liquid chromatography (HPLC) and gas chromatography (GC) are essential for assessing purity .

For more complex derivatives, advanced two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be necessary to unambiguously assign complex structures. High-resolution mass spectrometry (HRMS) will be critical for confirming elemental composition. In the case of studying potential metabolites, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) will be indispensable for their identification and quantification in complex biological matrices. The characterization of related heterocyclic compounds often relies on a combination of these advanced techniques to ensure accurate structural assignment uab.edu.

Deeper Integration of Computational and Experimental Methodologies for Predictive Design

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating the discovery and optimization of novel derivatives of this compound.

Future research should leverage computational tools for:

Conformational analysis: to understand the preferred three-dimensional structures of the molecule and its derivatives.

Prediction of physicochemical properties: such as solubility, lipophilicity, and pKa.

Virtual screening: to identify potential biological targets for derivatives of this compound.

Reaction modeling: to predict the feasibility and selectivity of planned chemical transformations.

By building and validating computational models with experimental data, a more predictive and design-oriented approach to research can be established. This iterative cycle of prediction and experimental validation can save significant time and resources in the laboratory.

Strategies for Mitigating Batch-to-Batch Variability in Synthesis for Research Reproducibility

Ensuring the reproducibility of synthetic procedures is a cornerstone of chemical research. Batch-to-batch variability in the synthesis of this compound and its derivatives can arise from subtle changes in reaction conditions, reagent quality, or purification procedures.

Strategies to mitigate this variability are crucial for reliable scientific outcomes and include:

Robust Process Development: Thoroughly investigating the impact of reaction parameters (temperature, concentration, reaction time, etc.) to identify and control critical process parameters.

Stringent Quality Control of Starting Materials: Ensuring the purity and consistency of all reagents and solvents.

Standardized Operating Procedures (SOPs): Detailed and unambiguous protocols for synthesis and purification.

In-Process Controls: Monitoring the reaction progress at key stages to ensure consistency.

Comprehensive Characterization of Final Products: Using a suite of analytical techniques to confirm the identity, purity, and consistency of each batch.

Adopting principles of Quality by Design (QbD), a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, can be highly beneficial zaether.com. The use of sensitive analytical techniques can help identify subtle differences between batches that might otherwise go unnoticed surfacemeasurementsystems.comsurfacemeasurementsystems.com.

常见问题

What are the recommended synthetic routes for preparing 1-Methylpiperidine-3-carbaldehyde with high purity, and how can side reactions be minimized?

Basic Research Focus

The synthesis typically involves functionalization of the piperidine ring. A common approach is the oxidation of 1-methylpiperidine-3-methanol using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation conditions. To minimize side reactions (e.g., over-oxidation or ring decomposition), temperature control (<0°C for Swern) and stoichiometric precision are critical. Post-synthesis purification via column chromatography or recrystallization (using solvents like ethyl acetate/hexane mixtures) is recommended to achieve >95% purity . Characterization via H/C NMR and GC-MS is essential to confirm product integrity .

How can researchers resolve contradictions between spectroscopic data (e.g., NMR shifts) and computational predictions for this compound?

Advanced Research Focus

Discrepancies often arise from solvent effects, conformational flexibility, or improper DFT functional selection. For example, NMR chemical shifts calculated using the B3LYP/6-31G(d) method may deviate from experimental values due to neglected solvent polarity. A stepwise protocol includes:

Re-evaluating computational parameters (e.g., using the SMD solvent model for DMSO or CDCl).

Performing conformational searches to identify dominant rotamers.

Comparing experimental IR spectra with DFT-predicted vibrational modes to validate structural assumptions.

Meta-analysis of data from multiple batches and cross-referencing with crystallographic data (if available) can resolve ambiguities .

What advanced crystallographic techniques are suitable for determining the solid-state structure of this compound?

Advanced Research Focus

Single-crystal X-ray diffraction (SC-XRD) using synchrotron radiation or high-resolution lab sources (e.g., Cu-Kα) is optimal. For challenging crystals (e.g., twinned or low-symmetry), the SHELXT program suite can facilitate structure solution via dual-space algorithms. Refinement in SHELXL with anisotropic displacement parameters improves accuracy, especially for the aldehyde moiety, which may exhibit disorder. Hydrogen bonding interactions (e.g., C=O···H-N) should be modeled using restraints to avoid overfitting .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus

Key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of vapors, as the compound may irritate mucous membranes.

- Storage: In airtight containers under inert gas (N) at 2–8°C to prevent aldehyde oxidation.

- Spill Management: Neutralize with sodium bisulfite and dispose of waste via approved hazardous chemical protocols .

How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Advanced Research Focus

Density Functional Theory (DFT) at the M06-2X/def2-TZVP level can map reaction pathways. Key steps:

Optimize geometries of reactants, transition states, and products.

Calculate Gibbs free energy profiles to identify rate-determining steps (e.g., nucleophilic attack on the aldehyde carbon).

Analyze frontier molecular orbitals (FMOs) to predict regioselectivity. For example, LUMO localization on the aldehyde group indicates susceptibility to amine nucleophiles. Validation via kinetic experiments (e.g., monitoring reaction progress via H NMR) is critical .

What strategies are effective for analyzing degradation products of this compound under varying pH conditions?

Advanced Research Focus

For stability studies:

- Experimental Design: Incubate the compound in buffered solutions (pH 1–13) at 37°C.

- Analytical Methods: Use LC-HRMS to identify degradation products (e.g., oxidation to carboxylic acids or ring-opening under acidic conditions).

- Data Interpretation: Compare fragmentation patterns with spectral libraries (e.g., NIST or PubChem) and employ multivariate analysis to correlate degradation pathways with pH .

How can researchers address batch-to-batch variability in the synthesis of this compound?

Basic Research Focus

Variability often stems from impurities in starting materials or inconsistent reaction quenching. Mitigation strategies:

Quality Control: Pre-purify reagents (e.g., 1-methylpiperidine via distillation).

Process Monitoring: Use inline FTIR to track aldehyde formation in real time.

Statistical Analysis: Apply Design of Experiments (DoE) to optimize parameters like temperature and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。